molecular formula C15H11BrClNO B5568192 (2E)-N-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-enamide

(2E)-N-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-enamide

Cat. No.: B5568192
M. Wt: 336.61 g/mol
InChI Key: IDCWBRAMHKOFMF-BJMVGYQFSA-N
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Description

(2E)-N-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoaniline and 2-chlorobenzaldehyde as the primary starting materials.

    Formation of Intermediate: The reaction between 4-bromoaniline and 2-chlorobenzaldehyde under acidic or basic conditions forms an imine intermediate.

    Reduction and Amide Formation: The imine intermediate is then reduced to form the corresponding amine, which is subsequently reacted with acryloyl chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents may be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules or polymers.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may yield corresponding oxides or reduced forms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (2E)-N-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(4-chlorophenyl)-3-(2-bromophenyl)prop-2-enamide: A similar compound with reversed halogenation.

    (2E)-N-(4-fluorophenyl)-3-(2-chlorophenyl)prop-2-enamide: A fluorinated derivative.

    (2E)-N-(4-bromophenyl)-3-(2-methylphenyl)prop-2-enamide: A methylated derivative.

Uniqueness

(2E)-N-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-enamide is unique due to its specific halogenation pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of both bromine and chlorine atoms can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(E)-N-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO/c16-12-6-8-13(9-7-12)18-15(19)10-5-11-3-1-2-4-14(11)17/h1-10H,(H,18,19)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCWBRAMHKOFMF-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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